molecular formula C16H15N3O3S B2565314 Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate CAS No. 1797545-26-6

Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate

Cat. No.: B2565314
CAS No.: 1797545-26-6
M. Wt: 329.37
InChI Key: LHWOMULCGSZJQZ-UHFFFAOYSA-N
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Description

Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at position 3 and a benzylcarbamate moiety at position 3. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry and agrochemical research . The ethyl carbamate group at the benzyl position may contribute to solubility and pharmacokinetic properties.

Properties

IUPAC Name

ethyl N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-21-16(20)17-12-7-4-3-6-11(12)10-14-18-15(19-22-14)13-8-5-9-23-13/h3-9H,2,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWOMULCGSZJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate, as promising anticancer agents. Research indicates that compounds containing the oxadiazole moiety exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting tumor growth and inducing apoptosis in colorectal cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that this compound exhibits significant antifungal activity against strains such as Fusarium oxysporum, outperforming traditional fungicides like hymexazol . This suggests its potential as a lead compound in the development of new antifungal agents.

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties and overall device efficiency .

Photochemical Applications

The photochemical stability of oxadiazole derivatives allows their use in photodynamic therapy (PDT). The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for targeted cancer therapies. Its application in PDT could lead to localized treatment options with reduced systemic toxicity compared to conventional chemotherapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research and development purposes .

Table 1: Summary of Synthesis Methods

MethodologyDescriptionYield (%)
Amidoxime ReactionReaction with carboxylic acid derivatives50 - 90
Nitrile Oxide Cycloaddition1,3-dipolar cycloaddition under mild conditions30 - 70
One-Pot SynthesisRoom temperature synthesis using NaOH/DMSO40 - 85

Future Perspectives

The ongoing research into this compound suggests significant potential for further development in pharmaceuticals and materials science. Future studies are likely to focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms behind its biological activities.
  • Formulation Development : Creating formulations that enhance bioavailability and therapeutic efficacy.
  • Environmental Impact Assessment : Evaluating the environmental safety and biodegradability of this compound as it moves towards commercial applications.

Mechanism of Action

The mechanism of action of Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

1,2,4-Oxadiazole Derivatives with Aromatic Substituents

  • N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (): This compound replaces the thiophen-2-yl group with a 4-phenoxyphenyl moiety. Reported synthesis yields 86% under HCl/dioxane conditions .
  • tert-Butyl (S,Z)-[...]carbamate () :
    Features a pyrrolidinylmethyl linker and a trifluoromethylphenyl-thiazole substituent. The trifluoromethyl group increases metabolic resistance, while the thiazole ring may enhance kinase inhibition (e.g., sphingosine kinase) .
  • 5-((2-Aminothiazol-5-yl)(phenyl)carbamate Derivatives (): These analogs replace the thiophene with aminothiazole and pyrimidine-dione groups. Electron-withdrawing substituents (e.g., NO₂, Cl) on the phenyl ring improve reaction yields (80–92%) compared to electron-donating groups (e.g., OCH₃) .

Key Structural Differences :

Compound Core Structure Substituents at Position 3 Functional Groups at Position 5
Target Compound 1,2,4-Oxadiazole Thiophen-2-yl Ethyl carbamate-benzyl
N-Methyl-4-(3-(4-phenoxyphenyl)-...) 1,2,4-Oxadiazole 4-Phenoxyphenyl N-Methylaniline
5-((2-Aminothiazol-5-yl)(phenyl)... Pyrimidine-2,4-dione 2-Aminothiazol-5-yl Hydroxy/methyl groups

Physicochemical Properties

Lipophilicity (log k)

Lipophilicity data from HPLC () for structurally related carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates) show log k values ranging from 2.1 to 4.3, influenced by alkyl chain length and halogen substituents . The thiophene group in the target compound may reduce log k compared to chlorophenyl analogs, enhancing aqueous solubility.

Melting Points and Stability

  • Target Compound: No direct data, but 1,2,4-oxadiazoles with aromatic substituents typically exhibit melting points >150°C (e.g., 206–208°C for pyrimidine-dione analogs in ) .
  • Analogues with tert-Butyl Groups : Often isolated as solids (e.g., tan powder in ) with moderate thermal stability .

Antimicrobial Activity

  • The thiophene group in the target compound may enhance Gram-negative activity due to increased hydrophobicity.

Enzyme Inhibition

  • Sphingosine Kinase Inhibitors (): Aminothiazole-oxadiazole hybrids (e.g., 23a, 23b in ) exhibit dual SphK1/SphK2 inhibition (IC₅₀ < 1 µM) .

Pesticidal Activity ()

Ryanodine receptor modulators (e.g., chlorantraniliprole) share carbamate or amide functionalities. The target compound’s ethyl carbamate group may align with pesticidal carbamates like fenoxycarb (), though direct activity data are lacking .

Key Research Findings

  • Synthetic Efficiency : Catalyst-free methods () offer higher yields and sustainability compared to traditional HCl/dioxane routes .
  • Bioactivity Trends : Thiophene and trifluoromethyl substitutions correlate with improved target engagement in enzyme inhibition and antimicrobial contexts .
  • Lipophilicity vs. Solubility : Halogenated analogs () prioritize lipophilicity for membrane penetration, while the target compound’s thiophene may balance solubility and activity .

Biological Activity

Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of nematocidal, antifungal, and anticancer applications. This article reviews the biological activity of this compound based on recent research findings and case studies.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives are known for their diverse biological activities. The core structure of these compounds often enhances their interaction with biological targets, making them suitable for drug development. The presence of thiophene groups in these derivatives has been linked to improved pharmacological properties.

Nematocidal Activity

Recent studies have demonstrated that certain 1,2,4-oxadiazole derivatives exhibit significant nematocidal activity. For instance, compounds similar to ethyl carbamate have shown remarkable effects against nematodes such as Bursaphelenchus xylophilus, with LC50 values significantly lower than those of conventional nematicides like avermectin .

CompoundTarget NematodeLC50 (μg/mL)Comparison with Avermectin
Ethyl Carbamate DerivativeBursaphelenchus xylophilus2.4Superior (335.5)

The mechanism of action is primarily associated with the inhibition of acetylcholine receptors in nematodes, leading to paralysis and death of the parasites .

Antifungal Activity

This compound has also been evaluated for antifungal properties. Compounds containing the 1,2,4-oxadiazole moiety have shown efficacy against various fungal strains including Fusarium oxysporum. In vitro tests revealed that these compounds can inhibit fungal growth effectively at concentrations as low as 50 µg/mL .

CompoundFungal StrainEC50 (μg/mL)Comparison with Hymexazol
Ethyl Carbamate DerivativeFusarium oxysporum50Superior

The structural modifications in these derivatives enhance their antifungal activity by improving their binding affinity to fungal enzymes .

Anticancer Activity

The anticancer potential of ethyl carbamate derivatives has been explored through various studies. One study reported that similar oxadiazole derivatives exhibited moderate activity against a panel of cancer cell lines with mean IC50 values around 92.4 μM . This suggests that the compound may interfere with cellular proliferation pathways.

CompoundCancer Cell LineIC50 (μM)
Ethyl Carbamate DerivativeVarious (e.g., colon adenocarcinoma)92.4

Further research is needed to elucidate the precise mechanisms by which these compounds exert their anticancer effects.

Case Studies and Research Findings

  • Nematode Inhibition : A study highlighted the effectiveness of a derivative structurally similar to ethyl carbamate in inhibiting Bursaphelenchus xylophilus, showcasing its potential as a nematicide .
  • Fungal Resistance : Research indicated that modifications in the oxadiazole structure could lead to increased resistance against Fusarium oxysporum, suggesting a promising avenue for agricultural applications .
  • Cancer Cell Proliferation : Investigations into the anticancer properties revealed that derivatives could serve as precursors for more potent compounds targeting various cancer types .

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